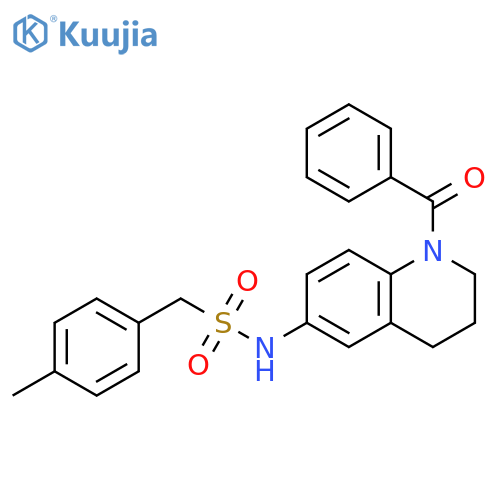

Cas no 946334-37-8 (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide)

946334-37-8 structure

商品名:N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide

CAS番号:946334-37-8

MF:C24H24N2O3S

メガワット:420.523964881897

CID:5516273

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide 化学的及び物理的性質

名前と識別子

-

- Benzenemethanesulfonamide, N-(1-benzoyl-1,2,3,4-tetrahydro-6-quinolinyl)-4-methyl-

- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide

-

- インチ: 1S/C24H24N2O3S/c1-18-9-11-19(12-10-18)17-30(28,29)25-22-13-14-23-21(16-22)8-5-15-26(23)24(27)20-6-3-2-4-7-20/h2-4,6-7,9-14,16,25H,5,8,15,17H2,1H3

- InChIKey: XPBHXKWXTQLOCE-UHFFFAOYSA-N

- ほほえんだ: C1(CS(NC2C=CC3=C(C=2)CCCN3C(=O)C2=CC=CC=C2)(=O)=O)=CC=C(C)C=C1

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2041-0310-1mg |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide |

946334-37-8 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F2041-0310-75mg |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide |

946334-37-8 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F2041-0310-2μmol |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide |

946334-37-8 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F2041-0310-100mg |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide |

946334-37-8 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F2041-0310-3mg |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide |

946334-37-8 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F2041-0310-10μmol |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide |

946334-37-8 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F2041-0310-15mg |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide |

946334-37-8 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F2041-0310-20mg |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide |

946334-37-8 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| A2B Chem LLC | BA69040-1mg |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide |

946334-37-8 | 1mg |

$245.00 | 2024-05-20 | ||

| A2B Chem LLC | BA69040-10mg |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide |

946334-37-8 | 10mg |

$291.00 | 2024-05-20 |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide 関連文献

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

946334-37-8 (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide) 関連製品

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量